molecular formula C16H25N3O B2839532 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097922-11-5

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2839532
CAS RN: 2097922-11-5
M. Wt: 275.396
InChI Key: LRZVWAHCCZDZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one, also known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound was first synthesized in 2008 and has since been studied extensively for its potential use in treating a variety of neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed general routes for the synthesis of novel classes of pyridazin-3-one derivatives. These synthetic pathways involve reactions between specific propanals and active methylene compounds, resulting in compounds with potentially valuable chemical properties for further research and application in creating fused azines and other complex molecules (Ibrahim & Behbehani, 2014). Another study outlines the efficient synthesis of morpholine derivatives, showcasing a strategy pivotal for creating potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007).

Potential Anticancer Agents

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been explored for their significant antitumor activity. These compounds act as mitotic inhibitors, demonstrating the potential for cancer treatment research (Temple, Rose, Comber, & Rener, 1987).

Cardiotonic Agents

Research into 6-benzoxazinylpyridazin-3-ones has shown these compounds to be potent inhibitors of cardiac phosphodiesterase (PDE) fraction III, suggesting their utility as long-acting, orally active inotropic vasodilator agents for managing congestive heart failure (Combs et al., 1990).

Novel Synthetic Approaches and Biological Activity

A study on the synthesis of indolylpyridazinone derivatives highlighted novel reactions leading to compounds with expected antibacterial activity, underscoring the potential for developing new antimicrobial agents (Abubshait, 2007). Additionally, the enantioselective synthesis of various alkaloids from phenylglycinol-derived lactams illustrates the versatility of this compound class in synthesizing biologically active molecules (Amat et al., 2003).

properties

IUPAC Name

2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13-6-7-16(20)19(17-13)12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZVWAHCCZDZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

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